molecular formula C7H10N4O2S B15245169 (6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione

(6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione

Cat. No.: B15245169
M. Wt: 214.25 g/mol
InChI Key: IOFVFYUFSLEEGB-PHDIDXHHSA-N
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Description

(6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione is a complex organic compound with a unique structure that includes an ethoxy group, a hydroxy group, and a dihydroimidazo[1,2-b][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the dihydroimidazo[1,2-b][1,2,4]triazine core. The ethoxy and hydroxy groups are then introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the ethoxy group with an amine could produce an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, (6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione involves its interaction with specific molecular targets. This interaction can lead to the modulation of enzymatic activity or the inhibition of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (6R,7R)-6-Methoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione
  • (6R,7R)-6-Ethoxy-7-methoxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione

Uniqueness

(6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione is unique due to the presence of both ethoxy and hydroxy groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can undergo a wide range of chemical reactions and interact with different molecular targets.

Properties

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

(6R,7R)-6-ethoxy-7-hydroxy-6,7-dihydro-5H-imidazo[1,2-b][1,2,4]triazine-3-thione

InChI

InChI=1S/C7H10N4O2S/c1-2-13-5-6(12)11-7(10-5)9-4(14)3-8-11/h3,5-6,12H,2H2,1H3,(H,9,10,14)/t5-,6-/m1/s1

InChI Key

IOFVFYUFSLEEGB-PHDIDXHHSA-N

Isomeric SMILES

CCO[C@@H]1[C@H](N2C(=NC(=S)C=N2)N1)O

Canonical SMILES

CCOC1C(N2C(=NC(=S)C=N2)N1)O

Origin of Product

United States

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